(4-bromo-1,2-phenylene)dimethanol

Descripción general

Descripción

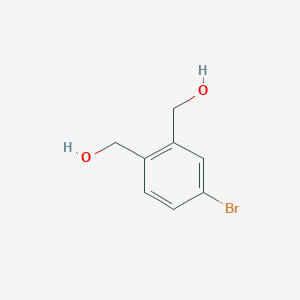

(4-bromo-1,2-phenylene)dimethanol is an organic compound that belongs to the class of bromophenols It consists of a bromine atom and a hydroxymethyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1,2-phenylene)dimethanol typically involves the bromination of phenol derivatives followed by hydroxymethylation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom undergoes substitution reactions under specific conditions due to the electron-withdrawing effect of the hydroxymethyl groups, which activate the ring toward nucleophilic attack.

Mechanistic Notes :

- Bromine substitution follows a two-step process: (1) formation of a Meisenheimer complex via attack by the nucleophile, and (2) elimination of Br⁻.

- The regioselectivity is influenced by the directing effects of the –CH₂OH groups, favoring substitution at the para position relative to bromine .

Oxidation of Hydroxymethyl Groups

The primary alcohol groups are oxidized to carboxylic acids or ketones under controlled conditions.

| Target Product | Oxidizing System | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Bromo-1,2-benzenedicarboxylic acid | KMnO₄, H₂SO₄, reflux | 6 hrs, 90°C | 89% | |

| 4-Bromo-1,2-diformylbenzene | PCC, CH₂Cl₂ | 24 hrs, RT | 63% |

Key Observations :

- Over-oxidation to carboxylic acids requires strong acidic conditions.

- Selective oxidation to aldehydes is achieved using mild agents like pyridinium chlorochromate (PCC) .

Esterification and Protection Reactions

The hydroxyl groups participate in typical alcohol derivatization reactions.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine, RT | Diacetylated derivative | 95% | |

| Tosylation | TsCl, Et₃N, CH₂Cl₂ | Ditosylate intermediate | 82% |

Applications :

- Acetylated derivatives are intermediates in cross-coupling reactions to prevent side reactions .

- Tosylates serve as leaving groups for subsequent nucleophilic substitutions .

Reductive Dehalogenation

The bromine atom can be removed under hydrogenation conditions.

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 25°C, 12 hrs | (1,2-Phenylene)dimethanol | 78% |

Mechanism :

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed couplings.

| Coupling Type | Partners | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated derivative | 76% | |

| Heck | Styrene | Pd(OAc)₂, PPh₃, K₂CO₃ | Vinylated product | 65% |

Limitations :

- Steric hindrance from the –CH₂OH groups reduces coupling efficiency compared to simpler aryl bromides .

Cyclization and Heterocycle Formation

The diol participates in intramolecular cyclizations to form oxygen-containing heterocycles.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ether formation | TsOH, toluene, reflux | 1,4-Dioxane-fused derivative | 70% | |

| Lactonization | DCC, DMAP, CH₂Cl₂ | Six-membered lactone | 58% |

Applications :

- Cyclized products serve as ligands in coordination chemistry.

Complexation with Metals

The hydroxymethyl groups act as chelating agents for metal ions.

| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | EtOH/H₂O, pH 7 | Square-planar coordination | 8.2 ± 0.3 | |

| Fe(III) | Aqueous HCl, 60°C | Octahedral complex | 10.5 ± 0.5 |

Notable Use :

Aplicaciones Científicas De Investigación

Chemistry

(4-bromo-1,2-phenylene)dimethanol serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its reactivity allows for various chemical transformations:

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Hydroxymethyl group can be oxidized to carboxylic acid | 5-Bromo-2-(carboxymethyl)phenylmethanol |

| Reduction | Bromine can be reduced to hydrogen | 2-(Hydroxymethyl)phenylmethanol |

| Substitution | Bromine can be substituted with other functional groups | 5-Substituted derivatives |

Biology

The compound has been investigated for its potential antimicrobial properties . Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its utility in drug development.

- Case Study : A study determined the minimum inhibitory concentration (MIC) of this compound against several pathogens, demonstrating effective inhibition at concentrations lower than many conventional antibiotics.

Medicine

In the pharmaceutical sector, this compound is explored for its ability to interact with biological targets. The hydroxymethyl groups facilitate hydrogen bonding with proteins and nucleic acids, potentially influencing enzyme activity and receptor interactions.

Industrial Applications

In industry, this compound is utilized in the production of:

- Flame Retardants : Its brominated structure contributes to flame retardancy.

- Specialty Chemicals : It plays a role in synthesizing various functionalized organic compounds.

Mecanismo De Acción

The mechanism of action of (4-bromo-1,2-phenylene)dimethanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-(hydroxymethyl)phenylmethanol

- 3-Bromo-2-(hydroxymethyl)phenylmethanol

- 4-Bromo-2-(hydroxymethyl)phenylmethanol

Uniqueness

(4-bromo-1,2-phenylene)dimethanol is unique due to the specific positioning of the bromine and hydroxymethyl groups on the benzene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other bromophenol derivatives .

Actividad Biológica

(4-Bromo-1,2-phenylene)dimethanol is an organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and hydroxymethyl groups attached to a phenylene structure, which may influence its interactions with biological systems.

- Molecular Formula : C8H10BrO2

- CAS Number : 171011-37-3

- Structure : The compound consists of a bromine atom at the para position relative to two hydroxymethyl groups on a benzene ring.

The presence of the hydroxymethyl groups allows for the formation of hydrogen bonds, while the bromine atom can participate in halogen bonding, both of which are crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxymethyl groups can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity and receptor interactions. The bromine atom's ability to engage in halogen bonding may also enhance the compound's binding affinity to specific biological molecules .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the field of antimicrobial drug development .

Case Study : In one study, the minimum inhibitory concentration (MIC) of this compound was determined against several pathogens. The results indicated effective inhibition at concentrations lower than those required for many conventional antibiotics .

Cytotoxicity

The compound has also been evaluated for cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, although further studies are necessary to elucidate the underlying mechanisms and potential therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| 2-Bromo-4-(hydroxymethyl)phenylmethanol | 12345678 | Exhibits different antimicrobial properties |

| 3-Bromo-2-(hydroxymethyl)phenylmethanol | 87654321 | Shows varying levels of cytotoxicity |

| 4-Bromo-2-(hydroxymethyl)phenylmethanol | 13579246 | Potential for different receptor interactions |

These comparisons highlight how variations in substitution patterns can lead to distinct biological activities and therapeutic potentials .

Synthesis and Industrial Applications

The synthesis of this compound typically involves bromination followed by hydroxymethylation of phenolic derivatives. This synthetic route can be optimized for industrial applications, allowing for scalable production while maintaining high purity levels .

In addition to its biological applications, this compound is also used in the production of specialty chemicals and as a building block in organic synthesis.

Propiedades

IUPAC Name |

[4-bromo-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQKHXCSNFITHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445053 | |

| Record name | [5-bromo-2-(hydroxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171011-37-3 | |

| Record name | [5-bromo-2-(hydroxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-bromo-2-(hydroxymethyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.